N~1~-(2-bromophenyl)-N~2~-(phenylsulfonyl)glycinamide
Overview
Description
N~1~-(2-bromophenyl)-N~2~-(phenylsulfonyl)glycinamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as BPG and is synthesized through a multistep process. In
Mechanism of Action
N~1~-(2-bromophenyl)-N~2~-(phenylsulfonyl)glycinamide works by inhibiting the activity of an enzyme called dipeptidyl peptidase IV (DPP-IV). This enzyme is involved in the breakdown of certain hormones and peptides in the body. By inhibiting this enzyme, BPG can increase the levels of these hormones and peptides, which can have various physiological effects.
Biochemical and Physiological Effects:
The inhibition of DPP-IV by this compound has been shown to have various biochemical and physiological effects. For example, BPG has been shown to increase insulin secretion, which can be beneficial in the treatment of diabetes. Additionally, BPG has been shown to have anticancer properties, which may be due to its ability to inhibit DPP-IV.
Advantages and Limitations for Lab Experiments
One advantage of using N~1~-(2-bromophenyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments is its specificity for DPP-IV. This makes it a useful tool for studying the role of this enzyme in various biological processes. However, one limitation of using BPG is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for research involving N~1~-(2-bromophenyl)-N~2~-(phenylsulfonyl)glycinamide. One direction is to further explore its anticancer properties and potential use in cancer treatment. Another direction is to investigate its potential use in the treatment of diabetes and other metabolic disorders. Additionally, further research is needed to better understand the mechanism of action of BPG and its effects on various biological processes.
Scientific Research Applications
N~1~-(2-bromophenyl)-N~2~-(phenylsulfonyl)glycinamide has potential applications in scientific research. This compound has been shown to inhibit the activity of a specific enzyme, which makes it useful in studying the role of this enzyme in various biological processes. Additionally, BPG has been shown to have anticancer properties, making it a potential candidate for cancer research.
properties
IUPAC Name |
2-(benzenesulfonamido)-N-(2-bromophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O3S/c15-12-8-4-5-9-13(12)17-14(18)10-16-21(19,20)11-6-2-1-3-7-11/h1-9,16H,10H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDTYXPFOCAXBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCC(=O)NC2=CC=CC=C2Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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